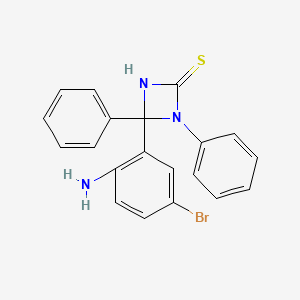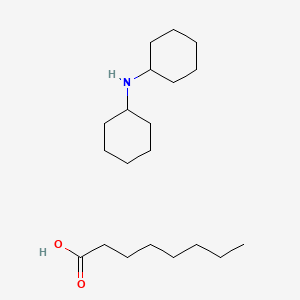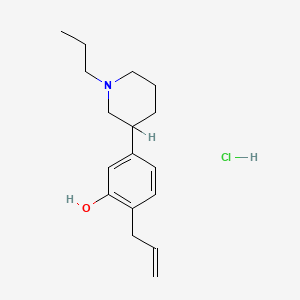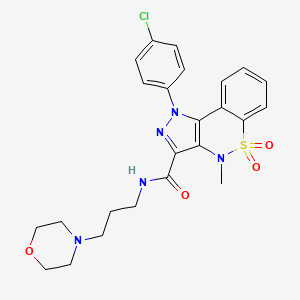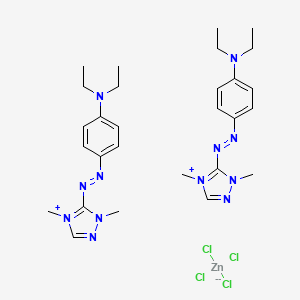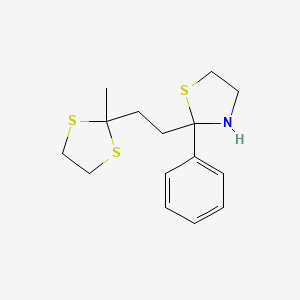
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide is a compound that features a guanidine group, which is known for its high basicity and ability to form hydrogen bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide typically involves the reaction of 1-methylpiperidine with a guanidylating agent. One common method is the reaction of 1-methylpiperidine with S-methylisothiourea in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide can undergo various types of chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form guanidinium derivatives.
Reduction: Reduction reactions can convert the guanidine group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the guanidine group can yield guanidinium salts, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds.
Mecanismo De Acción
The mechanism of action of 1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity and protein-protein interactions, making the compound useful in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Guanidinoethyl)-1-methylpyrrolidinium iodide hydriodide: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Guanidine hydrochloride: A simpler guanidine compound used in protein denaturation studies.
S-methylisothiourea: A guanidylating agent used in the synthesis of guanidine derivatives.
Uniqueness
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide is unique due to its specific structure, which combines the guanidine group with a piperidine ring. This combination enhances its ability to interact with biological molecules and makes it a valuable compound for various research applications.
Propiedades
Número CAS |
93484-17-4 |
|---|---|
Fórmula molecular |
C9H22I2N4 |
Peso molecular |
440.11 g/mol |
Nombre IUPAC |
2-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C9H21N4.2HI/c1-13(6-3-2-4-7-13)8-5-12-9(10)11;;/h2-8H2,1H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
Clave InChI |
TYHJIUIFMDATBA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1)CCN=C(N)N.I.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



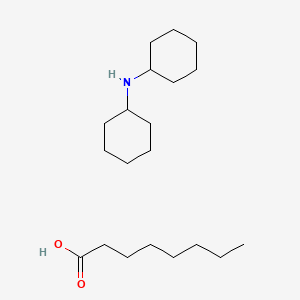
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

